Leucin-Enkephalin

Übersicht

Beschreibung

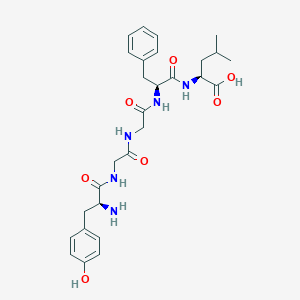

Leu-Enkephalin is an endogenous opioid peptide neurotransmitter with the amino acid sequence tyrosine-glycine-glycine-phenylalanine-leucine. It is naturally found in the brains of many animals, including humans. Leu-Enkephalin is one of the two forms of enkephalin, the other being met-enkephalin . It has agonistic actions at both the mu-opioid and delta-opioid receptors, with a significantly greater preference for the latter .

Wissenschaftliche Forschungsanwendungen

Leu-Enkephalin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid in Massenspektrometrie- und Chromatographiestudien verwendet.

Biologie: Wird für seine Rolle bei der Neurotransmission und Schmerzmodulation untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Instrumenten eingesetzt.

5. Wirkmechanismus

Leu-Enkephalin entfaltet seine Wirkungen durch die Bindung an Opioid-Rezeptoren, vor allem an den δ-Opioid-Rezeptor. Diese Bindung hemmt die Freisetzung von Neurotransmittern, was zu einer verringerten neuronalen Erregbarkeit und Schmerzempfindung führt. Der Tyrosinrest an Position 1 wird als analog zur 3-Hydroxylgruppe an Morphin angesehen, was zu seinen analgetischen Wirkungen beiträgt .

Ähnliche Verbindungen:

Met-Enkephalin: Eine weitere Form von Enkephalin mit einem Methioninrest anstelle von Leucin.

Beta-Endorphin: Ein längeres Opioidpeptid mit ähnlichen analgetischen Eigenschaften.

Dynorphin: Ein Opioidpeptid mit einer höheren Affinität zu κ-Opioid-Rezeptoren.

Einzigartigkeit: Leu-Enkephalin ist aufgrund seiner hohen Selektivität für δ-Opioid-Rezeptoren einzigartig, was es von anderen Opioidpeptiden wie Met-Enkephalin und Beta-Endorphin unterscheidet. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von δ-Opioid-Rezeptorfunktionen und die Entwicklung gezielter Therapien .

Wirkmechanismus

Target of Action

Leucine enkephalin primarily targets the μ- and δ-opioid receptors, with a significantly greater preference for the δ-opioid receptor . These receptors are G-protein-coupled receptors located preferably in membrane rafts . The activation of these receptors leads to a variety of physiological effects, including pain relief and mood regulation .

Mode of Action

Leucine enkephalin interacts with its targets by binding to the opioid receptors. According to the membrane catalysis theory, opioid peptides like leucine enkephalin interact with the lipid phase of the membrane receptor surrounding to adopt a proper conformation for binding to their receptors . This interaction leads to changes in the surface characteristics and morphology of lipid monolayers .

Biochemical Pathways

The binding of leucine enkephalin to the opioid receptors triggers a series of biochemical reactions that lead to its physiological effects. The activation of these receptors can inhibit the release of substance P, a neuropeptide involved in transmitting pain signals . This process ultimately leads to a reduction in the sensation of pain .

Result of Action

The activation of the opioid receptors by leucine enkephalin leads to a variety of physiological effects. These include antinociceptive action, playing a role in the inflammatory and immune response, gastrointestinal physiology, learning and memory, emotional behaviors, and respiration .

Action Environment

The action, efficacy, and stability of leucine enkephalin can be influenced by various environmental factors. For instance, the presence of other amino acids can affect the fragmentation of leucine enkephalin . Moreover, the lipid composition of the membrane surrounding the receptors can also influence the interaction of leucine enkephalin with its targets .

Biochemische Analyse

Biochemical Properties

Leucine enkephalin interacts with various enzymes, proteins, and other biomolecules. It has been found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes . It also interacts with the GSK-3β/mTOR signaling pathway, which is involved in regulating lipid metabolism .

Cellular Effects

Leucine enkephalin has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to elevate mTOR and PPARγ gene expression, but inhibit GSK-3β and TSC2 expression in the zebrafish liver .

Molecular Mechanism

At the molecular level, Leucine enkephalin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It induces fatty acid synthesis and lipid deposition, and the GSK-3β/mTOR signaling may be involved in this regulatory process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leucine enkephalin change over time. Zebrafish were exposed with different concentrations of Leucine enkephalin for four weeks, and the results demonstrated that Leucine enkephalin enhanced the hepatic gene expression and activities of fatty acid synthesis enzymes .

Dosage Effects in Animal Models

The effects of Leucine enkephalin vary with different dosages in animal models. For instance, in a study with zebrafish, different concentrations of Leucine enkephalin were found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes .

Metabolic Pathways

Leucine enkephalin is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels. For example, it has been found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leu-Enkephalin can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: In industrial settings, Leu-Enkephalin is often produced using recombinant DNA technology. This involves inserting the gene encoding Leu-Enkephalin into a suitable host organism, such as Escherichia coli, which then expresses the peptide .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Leu-Enkephalin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin zu bilden.

Reduktion: Reduktionsreaktionen können an den Disulfidbrücken stattfinden, falls vorhanden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol.

Substitution: Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte:

Oxidation: Dityrosin-haltige Peptide.

Reduktion: Reduzierte Peptide mit freien Thiolgruppen.

Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.

Vergleich Mit ähnlichen Verbindungen

Met-Enkephalin: Another form of enkephalin with a methionine residue instead of leucine.

Beta-Endorphin: A longer opioid peptide with similar analgesic properties.

Dynorphin: An opioid peptide with a higher affinity for kappa-opioid receptors.

Uniqueness: Leu-Enkephalin is unique due to its high selectivity for delta-opioid receptors, which distinguishes it from other opioid peptides like met-enkephalin and beta-endorphin. This selectivity makes it a valuable tool for studying delta-opioid receptor functions and developing targeted therapies .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLZCHNOLZSCCA-VABKMULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905127 | |

| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enkephalin L | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58822-25-6, 59141-40-1, 14-18-6 | |

| Record name | Enkephalin, leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE ENKEPHALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enkephalin L | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

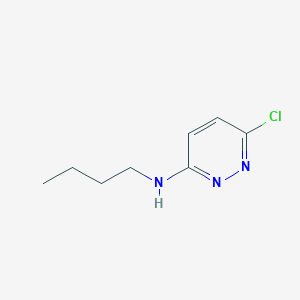

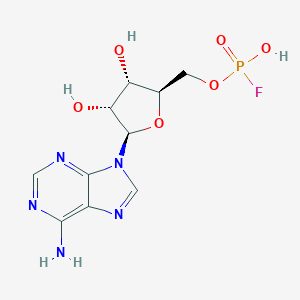

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[5.5]undecane](/img/structure/B92164.png)